molecular formula C6H10N2O B12632809 N-Methyl-1-(4-methyloxazol-2-YL)methanamine CAS No. 1196151-82-2

N-Methyl-1-(4-methyloxazol-2-YL)methanamine

Cat. No.: B12632809
CAS No.: 1196151-82-2
M. Wt: 126.16 g/mol
InChI Key: RMQNATXUUVBYOY-UHFFFAOYSA-N
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Description

N-Methyl-1-(4-methyloxazol-2-yl)methanamine (IUPAC name: N-methyl-1-(2-methyl-1,3-oxazol-4-yl)methanamine) is a heterocyclic amine featuring a methyl-substituted oxazole ring linked to a methylamine group. Its molecular formula is C₆H₉N₂O, with a molecular weight of 125.15 g/mol (SMILES: CC1=NC(=CO1)CNC) .

Properties

IUPAC Name

N-methyl-1-(4-methyl-1,3-oxazol-2-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c1-5-4-9-6(8-5)3-7-2/h4,7H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMQNATXUUVBYOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC(=N1)CNC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101300452
Record name N,4-Dimethyl-2-oxazolemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101300452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196151-82-2
Record name N,4-Dimethyl-2-oxazolemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1196151-82-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,4-Dimethyl-2-oxazolemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101300452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-(4-methyloxazol-2-yl)methanamine typically involves the reaction of 4-methyloxazole with formaldehyde and methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 4-methyloxazole, formaldehyde, and methylamine.

    Reaction Conditions: The reaction is typically conducted in a solvent such as ethanol or methanol, under reflux conditions.

    Procedure: 4-methyloxazole is reacted with formaldehyde and methylamine in the presence of a catalyst, such as an acid or base, to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction parameters, such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(4-methyloxazol-2-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles, such as halides, amines, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-Methyl-1-(4-methyloxazol-2-yl)methanone, while reduction may produce N-Methyl-1-(4-methyloxazol-2-yl)methanol.

Scientific Research Applications

N-Methyl-1-(4-methyloxazol-2-yl)methanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of N-Methyl-1-(4-methyloxazol-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Similarities

Compound Name Core Heterocycle Substituents Molecular Formula Key Features Reference
This compound Oxazole 4-methyl, N-methylamine C₆H₉N₂O Compact, polarizable oxazole ring
N-Methyl-1-(2-phenylthiazol-4-yl)methanamine Thiazole 2-phenyl, N-methylamine C₁₁H₁₃N₂S Thiazole’s sulfur atom enhances π-accepting properties
1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine Oxadiazole 4-methylphenyl, methanamine C₁₀H₁₁N₃O Oxadiazole’s electron deficiency; higher rigidity
N-Methyl-1-(1,3,5-trimethylpyrazol-4-yl)methanamine Pyrazole 1,3,5-trimethyl, N-methylamine C₈H₁₅N₃ Pyrazole’s dual nitrogen atoms for coordination
N-Methyl-1-(4-chloropyrazol-5-yl)methanamine Pyrazole 4-chloro, N-methylamine C₅H₈ClN₃ Electron-withdrawing Cl enhances reactivity

Biological Activity

N-Methyl-1-(4-methyloxazol-2-YL)methanamine, a compound characterized by its unique oxazole structure, has garnered attention for its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound has the following chemical formula:

  • Molecular Formula : C6H10N2O
  • Molecular Weight : Approximately 126.16 g/mol

The presence of the 4-methyloxazole moiety contributes to its heterocyclic nature, which is significant for its biological interactions.

The biological activity of this compound primarily involves its interaction with various molecular targets:

  • Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit enzymes involved in neurotransmitter metabolism, particularly Monoamine Oxidase B (MAO-B) . This inhibition suggests potential applications in neuropharmacology, especially for treating disorders like Parkinson's disease.
  • Antimicrobial Activity : Research highlights its effectiveness against resistant bacterial strains, indicating that it may disrupt bacterial cell membranes and inhibit growth.

Biological Activity Overview

Activity TypeDescriptionReferences
Antimicrobial Effective against various bacterial strains; disrupts membranes.
Neuropharmacological Inhibits MAO-B; potential for treating neurodegenerative diseases.
Enzyme Modulation Interacts with enzymes affecting neurotransmitter levels.

Case Studies and Research Findings

  • Antimicrobial Studies :
    • A study demonstrated that derivatives of this compound exhibited significant activity against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.
  • Neuropharmacological Applications :
    • In vitro assays showed that the compound selectively inhibited MAO-B without significantly affecting MAO-A, indicating a favorable profile for potential therapeutic use in managing Parkinson's disease symptoms.
  • Comparative Studies :
    • Compared to similar compounds like N-Methyl-1-(2-methyloxazol-4-yl)methanamine, this compound displayed enhanced stability and lower clearance rates in metabolic studies, suggesting better pharmacokinetic properties for therapeutic applications .

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